1-Boc-7-Benzyloxy-3-hydroxymethylindole
Description
Definition and Nomenclature
This compound represents a highly functionalized indole derivative characterized by multiple protective and functional groups strategically positioned on the indole core structure. The compound's systematic International Union of Pure and Applied Chemistry name is tert-butyl 7-(benzyloxy)-3-(hydroxymethyl)-1H-indole-1-carboxylate, reflecting its complex molecular architecture. The Chemical Abstracts Service registry number 914349-16-9 uniquely identifies this compound in chemical databases worldwide.
The molecular formula C21H23NO4 indicates the presence of twenty-one carbon atoms, twenty-three hydrogen atoms, one nitrogen atom, and four oxygen atoms, resulting in a molecular weight of 353.41 grams per mole. The compound exists as a derivative of indole, which itself is classified as an aromatic heterocycle containing a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. The structural complexity is enhanced by the presence of a tert-butoxycarbonyl protecting group at the nitrogen position, a benzyloxy group at the 7-position, and a hydroxymethyl group at the 3-position of the indole ring system.
Alternative nomenclature systems recognize this compound through various synonymous names including 7-(Benzyloxy)-3-(hydroxymethyl)-1H-indole, N-tert-butoxycarbonyl protected, and tert-butyl 3-(hydroxymethyl)-7-phenylmethoxyindole-1-carboxylate. The standardized chemical identifier systems include the International Chemical Identifier string InChI=1S/C21H23NO4/c1-21(2,3)26-20(24)22-12-16(13-23)17-10-7-11-18(19(17)22)25-14-15-8-5-4-6-9-15/h4-12,23H,13-14H2,1-3H3 and the corresponding InChI Key QMFWWQIBMLWJTH-UHFFFAOYSA-N.
Historical Context and Discovery
The development of this compound stems from the broader historical evolution of indole chemistry, which began with the study of indigo dye in the nineteenth century. Adolf von Baeyer first isolated indole in 1866 through the reduction of oxindole using zinc dust, subsequently proposing a structural formula for indole in 1869. The name "indole" itself derives from a portmanteau of "indigo" and "oleum," reflecting its discovery through the treatment of indigo dye with oleum.
The strategic incorporation of protecting groups such as the tert-butoxycarbonyl moiety represents a significant advancement in synthetic organic chemistry methodology. The tert-butoxycarbonyl protecting group strategy emerged as a crucial tool for selective functionalization of nitrogen-containing heterocycles, enabling chemists to perform complex synthetic transformations while maintaining control over reactivity patterns. The benzyloxy protecting group similarly provides orthogonal protection for hydroxyl functionalities, allowing for sequential synthetic manipulations.
Interest in substituted indole derivatives intensified significantly during the 1930s, as researchers recognized the fundamental importance of indole-containing compounds in biological systems. The development of sophisticated protecting group strategies enabled the synthesis of increasingly complex indole derivatives, leading to the creation of compounds such as this compound that serve as versatile synthetic intermediates. The compound's design reflects decades of accumulated knowledge regarding indole reactivity patterns and the strategic use of protecting groups to enable selective synthetic transformations.
Significance in Organic and Medicinal Chemistry
This compound occupies a position of considerable importance within the landscape of organic and medicinal chemistry due to its versatile synthetic utility and potential for generating biologically active compounds. The compound serves as a key building block in the synthesis of more complex indole derivatives that are valuable in pharmaceutical and agrochemical development. Its strategic design incorporates multiple functional groups that can be selectively manipulated through established synthetic methodologies, making it an ideal platform for diversity-oriented synthesis approaches.
The significance of this compound in medicinal chemistry research stems from the well-established biological activities associated with indole-containing molecules. Indole derivatives have demonstrated a wide range of biological activities and therapeutic potential, making them a cornerstone in medicinal chemistry for the treatment of cancer, infectious diseases, inflammatory conditions, metabolic disorders, and neurodegenerative diseases. The specific substitution pattern present in this compound provides opportunities for the development of novel therapeutic agents through systematic structure-activity relationship studies.
The compound's utility extends beyond direct pharmaceutical applications to include its role as a probe in biochemical assays and as an intermediate in the synthesis of specialty chemicals. The presence of the hydroxymethyl group at the 3-position enables hydrogen bonding interactions with biological targets, while the benzyloxy group enhances lipophilicity and membrane permeability characteristics. The tert-butoxycarbonyl protecting group provides stability during synthetic manipulations while remaining easily removable under mild acidic conditions, facilitating the generation of diverse structural analogues.
Research applications encompass the investigation of indole-based biological pathways, the development of fluorescent chemosensors for analytical chemistry applications, and the creation of novel materials with unique properties. The compound's role in enabling synthetic access to complex natural product analogues and pharmaceutical intermediates underscores its fundamental importance in contemporary chemical research. The strategic positioning of functional groups allows for the exploration of structure-activity relationships in biological systems and the optimization of pharmacological properties through systematic chemical modification.
Overview of Indole-Based Molecular Scaffolds
Indole-based molecular scaffolds represent one of the most versatile and widely utilized structural frameworks in modern chemistry, providing the foundation for an enormous diversity of natural products, pharmaceutical agents, and synthetic intermediates. The indole nucleus, characterized by its fused benzene-pyrrole ring system, exhibits unique electronic properties that contribute to its widespread occurrence in biologically active molecules and its utility as a synthetic building block. The aromatic character of the indole system, combined with the nucleophilic nature of the nitrogen atom and the electron-rich character of the benzene ring, creates opportunities for diverse chemical transformations and biological interactions.
The structural diversity accessible through indole scaffolds is exemplified by the vast array of naturally occurring indole alkaloids, which include compounds such as tryptophan, serotonin, melatonin, dimethyltryptamine, and psilocybin. These molecules demonstrate the remarkable biological activity profiles achievable through strategic functionalization of the indole core structure. The indole scaffold serves as the structural basis for numerous pharmaceutical agents, including the anti-inflammatory drug indomethacin and the beta-blocker pindolol, illustrating the therapeutic potential inherent in this molecular framework.
| Indole Position | Reactivity Pattern | Common Substitutions | Biological Relevance |
|---|---|---|---|
| 1-Position | Nucleophilic nitrogen | Protecting groups, alkyl chains | Receptor binding, metabolic stability |
| 2-Position | Electrophilic substitution | Carboxylic acids, aldehydes | Natural product motifs |
| 3-Position | High reactivity | Hydroxymethyl, formyl, alkyl | Neurotransmitter precursors |
| 4-7 Positions | Benzene ring substitution | Methoxy, benzyloxy, halogens | Pharmacokinetic optimization |
The reactivity patterns exhibited by indole scaffolds enable selective functionalization at multiple positions, facilitating the construction of complex molecular architectures through sequential synthetic transformations. Electrophilic substitution reactions occur preferentially at the 3-position of the indole ring, while the nitrogen atom can be protected or functionalized to modulate reactivity and biological properties. The benzene ring portion of the indole system allows for additional substitution patterns that can fine-tune molecular properties such as solubility, lipophilicity, and target selectivity.
Contemporary applications of indole scaffolds in drug discovery leverage the inherent biological activity of the indole framework while incorporating modern medicinal chemistry principles to optimize pharmacological properties. The development of indole-based fluorescent chemosensors represents an emerging application area where the photophysical properties of the indole system are exploited for analytical and imaging applications. The versatility of indole scaffolds continues to drive innovation in synthetic methodology, with new reactions and protecting group strategies expanding the accessible chemical space for drug discovery and materials science applications.
The strategic design of compounds such as this compound reflects the sophisticated understanding of indole chemistry that has evolved over more than a century of research. The incorporation of multiple functional groups and protecting groups enables the systematic exploration of structure-activity relationships while maintaining synthetic accessibility and chemical stability. This approach exemplifies the modern paradigm of scaffold-based drug discovery, where privileged structural frameworks such as indole serve as the foundation for the development of novel therapeutic agents and research tools.
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-7-phenylmethoxyindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-21(2,3)26-20(24)22-12-16(13-23)17-10-7-11-18(19(17)22)25-14-15-8-5-4-6-9-15/h4-12,23H,13-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFWWQIBMLWJTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)OCC3=CC=CC=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654330 | |
| Record name | tert-Butyl 7-(benzyloxy)-3-(hydroxymethyl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914349-16-9 | |
| Record name | tert-Butyl 7-(benzyloxy)-3-(hydroxymethyl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of Indole Nitrogen
The indole nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or 2,4,6-trimethylpyridine.
Reaction conditions typically involve room temperature to mild heating in solvents like dichloromethane or acetonitrile.
This step ensures the indole nitrogen is inert to further electrophilic or nucleophilic substitution reactions.
Introduction of the Benzyloxy Group at the 7-Position
The 7-hydroxyindole intermediate undergoes O-alkylation with benzyl halides (benzyl bromide or benzyl iodide) to introduce the benzyloxy substituent.
Alkylation is performed under reflux conditions in solvents such as acetonitrile or dimethylformamide (DMF).
The reaction often requires a base to deprotonate the phenolic hydroxyl group, enhancing nucleophilicity.
Optimization studies have shown that using a 3–4 fold excess of the Boc-protected hydrazine derivative and bases like 2,4,6-trimethylpyridine improves yields and suppresses polyalkylation side products (see Table 2 below).
Hydroxymethylation at the 3-Position
The 3-position hydroxymethylation is typically achieved by reacting the Boc-7-benzyloxyindole with formaldehyde under basic conditions.
Bases such as sodium hydroxide or potassium carbonate facilitate the electrophilic substitution of the formaldehyde at the 3-position.
Reaction temperatures range from room temperature to mild heating depending on the solvent and base used.
This step introduces the hydroxymethyl group, completing the target molecule’s functionalization.
The alkylation of Boc-protected hydrazines with benzyl halides serves as a model for the benzyloxy group introduction step. The following tables summarize experimental yields under various conditions, illustrating the impact of solvent, base, and reactant ratios on the monoalkylated product yield.
| Table 1: Benzylation of Fmoc-NHNH2 (Model Reaction) | |
|---|---|
| Experimental Conditions | Monoalkylated Hydrazine Yield (%) |
| ----------------------------------------------------- | |
| 3 eq Fmoc-NHNH2; 0.6 M DMF; 1 eq Bn-Br; 70 °C; 12 h | 46 |
| 2 eq Fmoc-NHNH2; 0.6 M DMF; 1 eq Bn-Br; rt; 11 h | 26* (64% dibenzylated) |
| 3 eq Fmoc-NHNH2; 0.1 M ACN; 1 eq Bn-Br; reflux 11 h | 45* (40% dibenzylated) |
| 4 eq Fmoc-NHNH2; 0.1 M EtOH; 1 eq Bn-Br; reflux 11 h | 61 |
| 3 eq Fmoc-NHNH2; 0.1 M ACN; 1 eq 2,4,6-trimethylpyridine; reflux 6 h | 68 |
| 4 eq Fmoc-NHNH2; 0.1 M ACN; 1 eq 2,4,6-trimethylpyridine; reflux 12 h (Bn-I) | 74 |
*Note: Higher dibenzylation observed at lower hydrazine equivalents.
| Table 2: Benzylation of Boc-NHNH2 and ZNHNH2 | |
|---|---|
| Experimental Conditions | Monoalkylated Hydrazine Yield (%) |
| ---------------------------------------------- | |
| 1 eq Boc-NHNH2; 1 eq Bn-Br; 0.75 M ACN; reflux 4 h | 13 |
| 3.4 eq Boc-NHNH2; 1 eq Bn-Br; 2.3 M DMF; 70 °C; 5 h | 63 |
| 3 eq Boc-NHNH2; 1 eq Bn-Br; 0.1 M DMF; 70 °C; 11 h | 70 |
| 4 eq Boc-NHNH2; 1 eq Bn-I; 0.1 M ACN; 1.3 eq 2,4,6-trimethylpyridine; reflux 13 h | 75 |
| 4 eq Boc-NHNH2; 1 eq Bn-Br; 0.1 M ACN; 1.3 eq 2,4,6-trimethylpyridine; reflux 11 h | 79 |
| 3 eq ZNHNH2; 1 eq Bn-Br; 0.1 M ACN; reflux 6 h | 64 |
These data indicate that:
Using a significant excess of Boc-protected hydrazine (3–4 equivalents) suppresses polyalkylation and improves monoalkylated product yield.
The choice of base is critical; 2,4,6-trimethylpyridine is effective without causing deprotection side reactions.
Solvent choice influences yield, with acetonitrile and DMF providing good results under reflux conditions.
Benzyl iodide tends to give slightly higher yields than benzyl bromide under similar conditions.
Additional Notes on Reaction Mechanisms and Industrial Considerations
The Boc protection step is crucial to prevent unwanted side reactions at the indole nitrogen during hydroxymethylation and benzyloxy group introduction.
The benzyloxy group introduction via benzylation is a nucleophilic substitution reaction facilitated by deprotonation of the 7-hydroxy group.
Hydroxymethylation at the 3-position proceeds via electrophilic aromatic substitution with formaldehyde, favored under basic conditions.
Industrial scale synthesis may optimize these steps using continuous flow reactors to enhance reaction control, yield, and purity.
Purification typically involves chromatographic techniques to isolate the mono-functionalized product and remove polyalkylated or unreacted starting materials.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| 1. Boc Protection | Di-tert-butyl dicarbonate, base, solvent (DCM/ACN), rt to mild heat | Protect indole nitrogen |
| 2. Benzyloxy Group Introduction | Benzyl bromide/iodide, base (2,4,6-trimethylpyridine), solvent (ACN/DMF), reflux | O-alkylation at 7-hydroxy position |
| 3. Hydroxymethylation | Formaldehyde, base (NaOH/K2CO3), solvent, rt to mild heat | Introduce hydroxymethyl at 3-position |
Chemical Reactions Analysis
1-Boc-7-Benzyloxy-3-hydroxymethylindole undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: The compound can undergo reduction reactions, particularly at the benzyloxy group, using reducing agents like LiAlH4 (lithium aluminum hydride).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction efficiency. Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications.
Scientific Research Applications
Pharmaceutical Research and Development
1-Boc-7-Benzyloxy-3-hydroxymethylindole is primarily utilized as an intermediate in the synthesis of biologically active compounds. Its structural features allow for various chemical modifications, making it a valuable building block in drug discovery. The compound's hydroxymethyl group can participate in nucleophilic substitution reactions, while the Boc (tert-butoxycarbonyl) protecting group can be removed under acidic conditions to yield a free amine, which can further engage in acylation or alkylation reactions.
Key Applications:
- Synthesis of Indole Derivatives: The compound serves as a precursor for synthesizing more complex indole derivatives that may exhibit therapeutic properties.
- Reference Standard: It is often used as a reference standard in laboratory settings to ensure accurate testing and results during biological assays.
Interaction Studies
While specific interaction studies for this compound may be limited, related indole derivatives have demonstrated significant interactions with various biological targets, including receptors and enzymes involved in critical physiological processes. Understanding these interactions is crucial for elucidating the compound's potential therapeutic applications.
Potential Biological Targets:
- Receptors: Indole derivatives are known to interact with serotonin receptors, which are involved in mood regulation and other physiological functions.
- Enzymes: Some indoles have been shown to inhibit enzymes that play roles in cancer progression and inflammation.
Synthetic Versatility
The unique structure of this compound allows it to undergo various chemical transformations. The benzyloxy group can be subjected to deprotection or substitution reactions depending on the specific reaction conditions employed. This versatility makes it an important compound in organic synthesis.
Chemical Modifications:
- Deprotection Reactions: The benzyloxy group can be removed under specific conditions to reveal reactive sites for further functionalization.
- Substitution Reactions: The hydroxymethyl group can be modified to introduce different functional groups, enhancing the compound's reactivity.
Mechanism of Action
The mechanism of action of 1-Boc-7-Benzyloxy-3-hydroxymethylindole is primarily related to its ability to interact with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For instance, the hydroxymethyl group can form hydrogen bonds with active site residues, while the benzyloxy group can enhance lipophilicity and membrane permeability .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Below is a detailed comparison of 1-Boc-7-Benzyloxy-3-hydroxymethylindole with four related indole derivatives, emphasizing structural, physicochemical, and functional differences.
Table 1: Key Properties of this compound and Analogues
*Estimated based on structural analogs due to incomplete data in provided evidence.
Substituent Effects on Reactivity and Stability
- 7-Benzyloxy vs. 7-Nitro (Electron-Donating vs. Withdrawing):
The benzyloxy group in this compound enhances electron density at the indole core, improving stability in oxidative conditions compared to the nitro-substituted analog, which is prone to reduction or nucleophilic attack . - Boc Protection vs. Unprotected Amines (e.g., I3C):
The Boc group prevents undesired side reactions at the indole nitrogen, a limitation of I3C, which decomposes readily under acidic conditions . - 3-Hydroxymethyl vs. Simpler Substituents:
The hydroxymethyl group enables conjugation to antibodies or linkers in ADCs, a feature absent in 6-(Benzyloxy)-1H-indole or 1-Benzoyl-1H-indole .
Physicochemical and Pharmacokinetic Differences
- Lipophilicity:
this compound exhibits higher log P (~3.5–4.0*) than I3C (log P ~1.5) due to benzyloxy and Boc groups, favoring membrane permeability but reducing aqueous solubility . - Metabolic Stability: The Boc group slows hepatic metabolism compared to unprotected indoles like I3C, which undergoes rapid glucuronidation .
Biological Activity
1-Boc-7-Benzyloxy-3-hydroxymethylindole is a chemical compound classified under indole derivatives, with the molecular formula and a molecular weight of 353.41 g/mol. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in the context of neurological and inflammatory diseases .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The functional groups present in the compound facilitate various interactions:
- Hydroxymethyl Group : Capable of forming hydrogen bonds with active site residues of proteins, enhancing binding affinity.
- Benzyloxy Group : Increases lipophilicity, which may improve membrane permeability and bioavailability .
Therapeutic Potential
Research indicates that indole derivatives, including this compound, exhibit a wide spectrum of biological activities:
- Anti-inflammatory Properties : Indole derivatives have been shown to modulate inflammatory pathways, potentially reducing the production of inflammatory cytokines .
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases .
Comparative Analysis
When compared to similar compounds, this compound demonstrates distinct reactivity and applications:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 1-Boc-3-hydroxymethylindole | Lacks benzyloxy group | Different reactivity |
| 7-Benzyloxy-3-hydroxymethylindole | Lacks Boc protecting group | More reactive at nitrogen |
| 1-Boc-7-methoxy-3-hydroxymethylindole | Contains methoxy instead of benzyloxy | Altered chemical properties |
Study on Anti-inflammatory Activity
A significant study investigated the anti-inflammatory effects of various indole derivatives, including this compound. The findings highlighted its ability to suppress inflammation in vitro by inhibiting key inflammatory pathways. The study utilized models of acute inflammation to assess the efficacy of this compound .
Neuroprotective Effects
Another research effort focused on the neuroprotective potential of indole derivatives. Results indicated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. This was attributed to its antioxidant properties and ability to modulate signaling pathways involved in cell survival .
Q & A
Basic: What are the optimized synthetic routes for 1-Boc-7-Benzyloxy-3-hydroxymethylindole, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis of substituted indoles often involves palladium-catalyzed cross-coupling or conjugate addition reactions. For example, analogous indole derivatives (e.g., 1-Methyl-3-(1',3'-dimethylbut-3'-enyl)indole) were synthesized using palladium catalysis with 76% yield . Key parameters include:
- Catalyst selection: Pd(OAc)₂ or PdCl₂ for C–C bond formation.
- Temperature control: Reactions often proceed at 40–80°C to balance reactivity and side-product formation.
- Protecting groups: The Boc (tert-butoxycarbonyl) group requires acid-sensitive handling (e.g., trifluoroacetic acid for deprotection).
Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is typical, with NMR and IR used to confirm structure .
Basic: How can researchers validate the structural integrity of this compound using spectroscopic techniques?
Methodological Answer:
- ¹H/¹³C NMR: Key signals include the Boc group (δ ~1.4 ppm for tert-butyl), benzyloxy aromatic protons (δ ~7.3–7.5 ppm), and hydroxymethyl protons (δ ~4.5–4.7 ppm) .
- IR spectroscopy: Confirm Boc (C=O stretch ~1680–1720 cm⁻¹) and hydroxyl groups (broad O–H stretch ~3200–3500 cm⁻¹).
- Mass spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) to confirm molecular formula .
Basic: What are common impurities in the synthesis of this compound, and how are they resolved?
Methodological Answer:
- Byproducts: Incomplete Boc deprotection or benzyl ether cleavage can yield intermediates like 7-benzyloxyindole.
- Resolution: Gradient elution in HPLC (C18 column, acetonitrile/water) or preparative TLC isolates impurities. For example, residual SnCl₂·2H₂O (used in acylation reactions) is removed via aqueous washes .
Advanced: How does regioselectivity impact functionalization at the indole C-3 position, and what strategies mitigate undesired substitution?
Methodological Answer:
Regioselectivity in indole functionalization is influenced by electronic and steric factors:
- Electrophilic substitution: The C-3 position is inherently reactive. Use of bulky directing groups (e.g., Boc) can redirect reactivity to C-7.
- Catalytic modulation: Palladium catalysts with phosphine ligands (e.g., PPh₃) enhance selectivity for C-3 hydroxymethylation .
- Protecting group interplay: Benzyloxy groups at C-7 sterically hinder undesired side reactions .
Advanced: How stable is this compound under acidic/basic conditions, and what are optimal storage protocols?
Methodological Answer:
- Acidic conditions: The Boc group is labile in strong acids (e.g., TFA), while the benzyl ether is stable. Avoid prolonged exposure to pH < 2.
- Basic conditions: Hydroxymethyl groups may undergo oxidation; store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation .
Advanced: What biological screening approaches are suitable for evaluating this compound as a bioactive intermediate?
Methodological Answer:
- Enzyme inhibition assays: Test against kinases or cytochrome P450 isoforms using fluorescence-based assays (e.g., ATP competition for Flt3 inhibitors) .
- Cellular uptake studies: Radiolabel the hydroxymethyl group (³H or ¹⁴C) to track intracellular accumulation .
- Metabolic stability: Incubate with liver microsomes (human/rat) and analyze via LC-MS for degradation products .
Advanced: How do alternative protecting groups (e.g., acetyl vs. Boc) affect the reactivity of 7-benzyloxyindole derivatives in downstream modifications?
Methodological Answer:
- Boc group: Provides steric bulk, enhancing solubility in polar solvents (e.g., DMF) but requiring acidic deprotection.
- Acetyl group: Less bulky, enabling faster acylation but prone to hydrolysis under mild basic conditions.
Comparative studies show Boc-protected indoles exhibit higher yields in Suzuki-Miyaura couplings due to reduced steric hindrance .
Advanced: What scalable synthetic strategies exist for this compound, and how are batch inconsistencies minimized?
Methodological Answer:
- Large-scale synthesis: Use continuous flow reactors for palladium-catalyzed steps to improve heat/mass transfer and reduce catalyst loading .
- Quality control: Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR) to monitor reaction progression and adjust parameters in real time .
Advanced: How can researchers resolve contradictions in reported spectral data for this compound derivatives?
Methodological Answer:
- Cross-validation: Compare NMR data with structurally similar compounds (e.g., 7-benzyloxygramine derivatives) .
- Computational modeling: Use DFT calculations (B3LYP/6-31G*) to predict chemical shifts and match experimental data .
Advanced: What are the challenges in functionalizing the hydroxymethyl group of this compound for drug-discovery applications?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
